N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a combination of methoxyphenyl, fluorophenyl, and methylisoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated reagent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-IODOPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C22H18FN3O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O4/c1-12-11-15(21(27)25-16-5-4-6-17(28-2)20(16)29-3)18-19(26-30-22(18)24-12)13-7-9-14(23)10-8-13/h4-11H,1-3H3,(H,25,27) |
InChI Key |
JHUFKQUYLMZNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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